molecular formula C13H11FN4S B2402535 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine CAS No. 893933-11-4

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B2402535
CAS No.: 893933-11-4
M. Wt: 274.32
InChI Key: KNQMJWWHZAYPSD-UHFFFAOYSA-N
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Description

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQMJWWHZAYPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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